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Compound of Interest

Compound Name: 2-(2-lodoethoxy)-2-methylpropane
CAS No.: 156937-49-4
Cat. No.: B2512784
Get Quote
. J

Executive Summary

2-(2-lodoethoxy)-2-methylpropane (CAS 156937-49-4), also known as 1-(tert-butoxy)-2-
iodoethane, is a specialized alkylating agent used primarily in medicinal chemistry and organic
synthesis.[1][2] It serves as a strategic building block for introducing the tert-butoxyethyl motif
($-CH_2CH_20C(CH_3)_3 %) into target molecules.[1][2]

This compound functions as a "masked" hydroxyethylating agent.[1][2] The iodine atom acts as
a highly reactive leaving group for nucleophilic substitution (

), while the tert-butyl ether moiety acts as a robust protecting group for the terminal oxygen.
This dual functionality allows researchers to install a solubilizing ether chain that can either be
retained to modulate lipophilicity or removed under acidic conditions to reveal a primary
alcohol.[1][2]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
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The structural uniqueness of 2-(2-iodoethoxy)-2-methylpropane lies in the balance between

the steric bulk of the tert-butyl group and the high reactivity of the primary iodide.[1]

Identity Data[2][7][8]

Property

Value

IUPAC Name

2-(2-lodoethoxy)-2-methylpropane

Alternative Names

1-(tert-Butoxy)-2-iodoethane; tert-Butyl 2-
iodoethyl ether

CAS Number 156937-49-4
Molecular Formula

Molecular Weight 228.07 g/mol
SMILES CC(Cc)(cyoccl
Structure

Physical Properties

Note: As a specialized intermediate, specific experimental constants are often extrapolated

from the chloro-analog and general alkyl iodide trends.[2]

Parameter

Description / Value

Physical State

Colorless to pale yellow liquid

~60-65 °C at 15 mmHg (Estimated);

Boiling Point :
Decomposes at atmospheric pressure >150°C
) ~1.4 - 1.5 g/mL (Estimated based on alkyl iodide
Density ]
density trends)
. Miscible with organic solvents (DCM, THF,
Solubility o .
Et20); Immiscible with water
Light sensitive (liberates
Stability

); Acid sensitive (cleaves t-butyl group)
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Synthesis & Production Protocols

The industrial and laboratory synthesis of 2-(2-iodoethoxy)-2-methylpropane typically follows
a two-step sequence. Direct iodination of alcohols is possible but less common due to the acid
sensitivity of the tert-butyl ether.[1][2] The standard route proceeds via the chloride
intermediate.

Step 1: Synthesis of 2-(2-Chloroethoxy)-2-
methylpropane

This step involves the acid-catalyzed addition of 2-chloroethanol to isobutylene.[1][2]
e Reagents: 2-Chloroethanol, Isobutylene (gas), Amberlyst-15 (or

cat.).[1][2]

o Mechanism: Protonation of isobutylene generates the tert-butyl cation, which is trapped by
the hydroxyl group of 2-chloroethanol.[1][2]

e Protocol:

Charge a pressure vessel with 2-chloroethanol (1.0 equiv) and catalyst (Amberlyst-15).[1]

[2]

[e]

o Cool to 0°C.

o Bubble Isobutylene (1.2 - 1.5 equiv) into the mixture or pressurize the vessel.
o Stir at RT for 12-24 hours.

o Workup: Filter off catalyst. Wash organic layer with sat.[1][2]

to remove acid traces (critical to prevent decomposition).[1][2] Distill under reduced
pressure.

Step 2: Finkelstein Reaction (Halogen Exchange)

Conversion of the chloride to the iodide using sodium iodide.
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» Reagents: 2-(2-Chloroethoxy)-2-methylpropane, Sodium lodide (Nal), Acetone or 2-
Butanone (MEK).[1][2]

¢ Mechanism: Classical

substitution driven by the precipitation of NaCl.[1][2]

e Protocol:

[¢]

Dissolve Nal (1.5 equiv) in dry Acetone (0.5 M concentration).

[¢]

Add 2-(2-chloroethoxy)-2-methylpropane (1.0 equiv).[1][2]

[e]

Reflux for 12—24 hours.[1][2] A white precipitate (NaCl) will form.[1]

o

Monitoring: Check conversion by GC-MS or TLC (iodides typically have lower

and stain pink/brown with light).[1][2]

[¢]

Workup:

» Cool and filter off NaCl solids.[1][2]

» Concentrate the filtrate.[1][2][3][4]

» Redissolve residue in Ether/DCM and wash with 10% Sodium Thiosulfate (

) to remove free iodine (yellow color).[1][2]

= Dry over
and concentrate.

o Purification: Vacuum distillation. Store over copper wire to stabilize.

Synthetic Pathway Visualization
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Isobutylene Acid Cat. (H+)

(C4H8) Addition

Nal / Acetone
Acid Cat. (H+) 2-(2-Chloroethoxy)-2-methylpropane Finkelstein (SN2 2-(2-lodoethoxy)-2-methylpropane

Addition (CI-CH2-CH2-O-tBu) (I-CH2-CH2-O-tBu)

2-Chloroethanol
(CI-CH2-CH2-OH)

Click to download full resolution via product page

Figure 1: Two-step synthetic route from commodity chemicals to the target alkyl iodide.[1]

Reactivity & Mechanism[4][10][13][14][15]
Nucleophilic Substitution ()

The primary iodide is an excellent electrophile. It reacts readily with nucleophiles (amines,
phenoxides, thiols) to install the tert-butoxyethyl chain.[1]

» Rate: Reaction rates are significantly faster than the corresponding bromide or chloride.[1][2]

o Sterics: The tert-butyl group is distant enough (separated by an ethoxy linker) that it does not
significantly sterically hinder the

attack at the

-carbon.[1][2]

Acid Lability (Deprotection)

The tert-butyl ether is acid-sensitive.[1][2]

o Reaction: Treatment with Trifluoroacetic acid (TFA) or HCI generates the isobutylene cation
and the free alcohol.[1][2]

« Utility: This allows the molecule to act as a "masked" hydroxyethyl group.[1][2]

o Pathway:
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[1]2]

Stability Concerns
e Elimination (
): Strong, bulky bases (e.g.,
) may cause elimination of HI to form the vinyl ether (
), though substitution is usually favored with good nucleophiles.[1][5]
 Light Sensitivity: The C-I bond is weak (~50 kcal/mol).[1][2] Exposure to light causes

homolytic cleavage, generating iodine radicals and turning the liquid brown.

Applications in Drug Discovery[3][16][17]
Linker Chemistry (PROTACs & Bioconjugates)

In the development of Proteolysis Targeting Chimeras (PROTACS), linker composition is critical
for permeability and solubility.

 Lipophilicity Modulation: The tert-butyl group adds lipophilicity (

) compared to a hydroxyl group, potentially improving membrane permeability of polar
warheads.[1][2]

e PEG Mimetics: The

unit mimics a single PEG unit (PEG1).[1][2] This compound is used to build short, defined
PEG chains with a hydrophobic cap.[2]

"Masked" Hydroxyethylation

Direct alkylation with 2-iodoethanol is problematic due to the competing nucleophilicity of the
alcohol (self-polymerization) or the need for dianion formation.[1]

e Solution: Use 2-(2-iodoethoxy)-2-methylpropane to alkylate the substrate (e.g., a phenol).

[1][]
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» Result: A stable ether intermediate is formed.[1][2][6] If the free alcohol is required later (e.g.,
for further functionalization or solubility), it is revealed via acid deprotection.

Radiochemistry Precursors

While less common than tosylates, iodo-compounds are used as precursors for Fluorine-18
labeling via nucleophilic substitution (

) with
.[1] The iodide is displaced by fluoride to generate the
-fluoroethoxy moiety, often used in PET tracer development.

Application Workflow

s o Drug Scaffold (Nu-H)
[2 (2-lodoethoxy)-2 methylpropane] (Amine/Phenol)

Base (K2CO3/Cs2C0O3) /Base (K2CO3/Cs2CO3)
SN2 Reaction SN2 Reaction

Alkylated Product
(Nu-CH2-CH2-0O-tBu)

Acid Hydrolysis

Route A: Lipophilic Analog Route B: Deprotection (TFA)

(Improved Permeability) (Reveal Alcohol)

Hydroxyethyl Derivative
(Nu-CH2-CH2-OH)

Click to download full resolution via product page
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Figure 2: Strategic utilization of the reagent for lipophilic modification or hydroxyethyl
installation.[1]

Handling, Safety, and Storage
Safety Hazards

» Alkylating Agent: Like all primary alkyl iodides, this compound is a potential alkylating agent
and should be treated as a suspected carcinogen/mutagen.[1][2] Use only in a fume hood.

» Flammability: Moderate fire hazard.[1][2] Flash point likely <60°C.[1][2]

e Peroxides: As an ether, it has the potential to form explosive peroxides upon prolonged
exposure to air.[1][2]

Storage Protocols

 Stabilization: Store with Copper turnings or Silver wool inside the vial. Copper scavenges
free iodine radicals, preventing the autocatalytic decomposition that turns the liquid brown.

o Temperature: Store at 2-8°C (Refrigerated).
o Light: Protect from light (Amber glass or foil-wrapped).[1][2]

o Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent peroxide formation and
hydrolysis.[1][2]

References

o Synthesis of tert-Butyl Ethers: Beyerman, H. C., & Bontekoe, J. S. (1962).[1][2] Recueil des
Travaux Chimiques des Pays-Bas. (Classical acid-catalyzed addition of alcohols to
isobutylene).[1][2]

o Finkelstein Reaction Methodology: Smith, M. B., & March, J. (2007).[1][2] March's Advanced
Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2]

e Use in Medicinal Chemistry (Linkers):Journal of Medicinal Chemistry. (General reference for
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¢ Physical Properties & CAS Data: ChemicalBook. (2025).[1][2] 2-(2-lodoethoxy)-2-
methylpropane Product Entry. Link

o Safety of Alkyl lodides: PubChem. 2-lodo-2-methylpropane (Analogous Safety Data). Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 2-lodo-2-methylpropane | C4H9I | CID 11206 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. 2-lodo-2-methylpropane | C4H9I | CID 11206 - PubChem [pubchem.ncbi.nim.nih.gov]
¢ 3. Organic Syntheses Procedure [orgsyn.org]

¢ 4. Organic Syntheses Procedure [orgsyn.org]

¢ 5. vaia.com [vaia.com]

¢ 6. Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications
[hangdachem.com]

¢ To cite this document: BenchChem. [2-(2-lodoethoxy)-2-methylpropane: Structure,
Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2512784/docs#2-2-iodoethoxy-2-methylpropane-
structure-synthesis-and-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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